molecular formula C18H12N2O3 B8349635 2-(3,4-Dihydroxybenzoyl)-3-(5-indolyl)-2-propenenitrile

2-(3,4-Dihydroxybenzoyl)-3-(5-indolyl)-2-propenenitrile

Cat. No.: B8349635
M. Wt: 304.3 g/mol
InChI Key: TWEQSBKXFOZXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxybenzoyl)-3-(5-indolyl)-2-propenenitrile is a useful research compound. Its molecular formula is C18H12N2O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-(3,4-dihydroxybenzoyl)-3-(1H-indol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C18H12N2O3/c19-10-14(18(23)13-2-4-16(21)17(22)9-13)8-11-1-3-15-12(7-11)5-6-20-15/h1-9,20-22H

InChI Key

TWEQSBKXFOZXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Formyl indole (145 mg, 1 mmole), 3,4-dihydroxybenzoylacetonitrile (177 mg, 1 mmole) and β-alanine (30 mg) in 30 ml ethanol were refluxed for 3 hours. Water was added and the reaction mixture was extracted with EtOAc. The organic layer was concentrated and the resulting oily residue was purified by chromatography on silica gel to give 86 mg (31%) of the title compound as an orange solid, m.p. 185° C.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.